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Compound of Interest |

2-[(3-Chlorobenzyl)oxy]-3-
Compound Name:
methoxybenzaldehyde

CAS No.: 588678-18-6

\ J

Executive Summary & Chemical Identity

Target Compound: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS Number: 588678-
18-6 Molecular Formula: C

H
ClO
Molecular Weight: 276.71 g/mol

This compound represents a strategic O-benzylated derivative of o-vanillin (2-hydroxy-3-
methoxybenzaldehyde). It serves as a pharmacophore scaffold in the synthesis of hemoglobin
S (HbS) polymerization inhibitors (analogs of Voxelotor/GBT440) and PROTAC linkers. Its
structural integrity is defined by the specific alkylation of the phenolic hydroxyl group at the C2
position with a 3-chlorobenzyl moiety, leaving the C1-aldehyde and C3-methoxy groups
available for further functionalization.

Synthesis & Reaction Pathway
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To understand the spectroscopic impurities, one must understand the genesis of the molecule.
The synthesis typically involves a Williamson ether synthesis under basic conditions.

Experimental Workflow

e Reagents:o-Vanillin (1.0 eq), 3-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (K

CO
, 2.0 eq).

» Solvent: DMF or Acetone (anhydrous).
» Conditions: 60—-80°C, 4-12 hours.

o Workup: Aqueous dilution, extraction (EtOAc), and recrystallization (EtOH/Hexane).

Reaction Scheme Visualization
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Figure 1: Williamson ether synthesis pathway for the target compound.

Spectroscopic Data Analysis

The following data represents the definitive spectroscopic profile for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the disappearance of the phenolic -OH signal (~11.0
ppm) and the appearance of the benzylic methylene singlet.
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Solvent: CDCI

or DMSO-

Reference: TMS (0.00 ppm)
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signal.

Critical Interpretation:

e Absence of 11.0 ppm: If a broad singlet remains near 10.8-11.0 ppm, the reaction is

incomplete (residual o-vanillin).

e Benzylic Shift: The methylene protons at ~5.2 ppm are deshielded by the oxygen atom. If

this peak appears as a doublet, check for chiral impurities or restricted rotation (unlikely in

this unhindered system).
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Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint” verification of functional groups.

C=0 Stretch (Aldehyde): 1680 — 1695 cm

(Strong, sharp).

e C-H Stretch (Aldehyde): 2750 & 2850 cm

(Fermi doublet).

e C=C Aromatic Stretch: 1580 — 1600 cm

e C-O-C Ether Stretch: 1230 — 1260 cm

(Aryl alkyl ether).

e C-CI Stretch: 750 — 800 cm

(Characteristic of meta-substitution).

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS.
e Molecular lon:

277.1

or 299.1

 |sotope Pattern: Chlorine imparts a distinct 3:1 ratio for the

and

peaks.
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o 277 (100% relative abundance)
o 279 (~33% relative abundance)
e Fragmentation (EI-MS):
o Loss of Cl-Benzyl radical:
~151 (Vanillin cation).

o Tropylium ion derivative:

125/127 (Chlorobenzyl cation).

Quality Control & Impurity Profiling

In drug development, characterizing what is not the product is as important as the product
itself.

Common Impurities
e Residual o-Vanillin: Detected by phenolic OH (NMR) or retention time shift (HPLC).

o 3-Chlorobenzyl Chloride: Detected by alkyl halide protons (~4.5 ppm) and lachrymatory
properties.

» Bis-alkylation products: Rare, but possible if o-vanillin undergoes C-alkylation (unlikely under
mild carbonate conditions).

Analytical Workflow
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Figure 2: Quality control decision tree for intermediate validation.
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Available at: [https://www.benchchem.com/product/b1595631#2-3-chlorobenzyl-oxy-3-
methoxybenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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